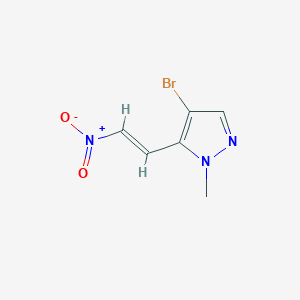
(E)-4-Bromo-1-methyl-5-(2-nitrovinyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-1-methyl-5-[(1E)-2-nitroethenyl]-1H-Pyrazole: is a chemical compound belonging to the pyrazole family, characterized by its bromine and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methyl-5-[(1E)-2-nitroethenyl]-1H-Pyrazole typically involves the following steps:
Bromination: : The starting material, 1-methyl-1H-pyrazole, undergoes bromination to introduce the bromine atom at the 4-position.
Nitration: : The brominated product is then subjected to nitration to introduce the nitro group at the 5-position.
Formation of the Nitroethenyl Group:
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-bromo-1-methyl-5-[(1E)-2-nitroethenyl]-1H-Pyrazole: can undergo various types of reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can convert the nitro group to an amine group.
Substitution: : The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: : Reduction of the nitro group can yield amines.
Substitution: : Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.
科学的研究の応用
4-bromo-1-methyl-5-[(1E)-2-nitroethenyl]-1H-Pyrazole: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 4-bromo-1-methyl-5-[(1E)-2-nitroethenyl]-1H-Pyrazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
類似化合物との比較
4-bromo-1-methyl-5-[(1E)-2-nitroethenyl]-1H-Pyrazole: can be compared with other similar compounds, such as:
4-chloro-1-methyl-1H-pyrazole
5-nitro-1H-pyrazole
1-methyl-5-nitro-1H-pyrazole
These compounds share structural similarities but differ in the presence and position of functional groups, leading to variations in their chemical properties and biological activities.
特性
分子式 |
C6H6BrN3O2 |
|---|---|
分子量 |
232.03 g/mol |
IUPAC名 |
4-bromo-1-methyl-5-[(E)-2-nitroethenyl]pyrazole |
InChI |
InChI=1S/C6H6BrN3O2/c1-9-6(2-3-10(11)12)5(7)4-8-9/h2-4H,1H3/b3-2+ |
InChIキー |
FSJGGFMYXBEIAH-NSCUHMNNSA-N |
異性体SMILES |
CN1C(=C(C=N1)Br)/C=C/[N+](=O)[O-] |
正規SMILES |
CN1C(=C(C=N1)Br)C=C[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


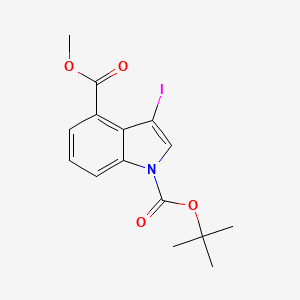
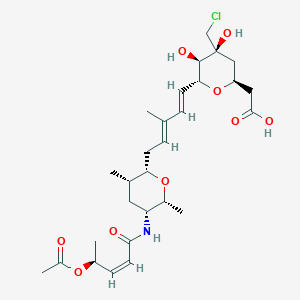
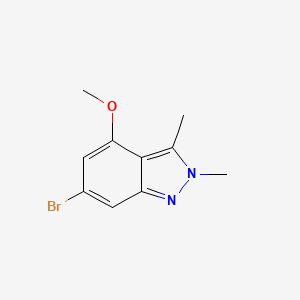
![2-Chloro-5-iodo-3-methyl-7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15363951.png)
![tert-Butyl (1S,3S,4R)-3-(5-bromo-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15363956.png)
![5-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15363959.png)
![3-Bromo-2-methyl-4,5-dihydrocyclopenta[c]pyrrol-6-one](/img/structure/B15363966.png)
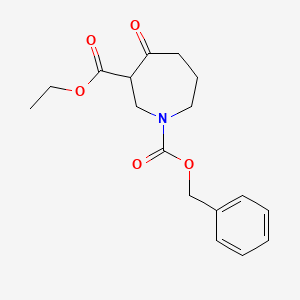
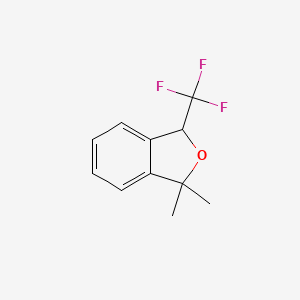

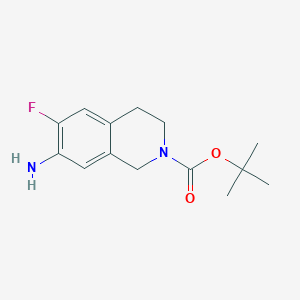

![1-(tert-Butoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B15363991.png)

